
Benzyl 3-(benzyloxy)picolinate
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Overview
Description
Benzyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C20H17NO3 It is a derivative of picolinic acid, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the carboxyl group is esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(benzyloxy)picolinate typically involves the esterification of picolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Benzyl 3-(benzyloxy)picolinate derivatives undergo regioselective Suzuki-Miyaura couplings with aryl/alkyl boronic acids. For example:
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Methyl 3-(benzyloxy)-4-bromopicolinate reacts with methyl boronic acid under Pd(PPh₃)₄ catalysis in DMF (90°C, 20 hr) to yield 3-benzyloxy-4-bromo-6-methylpicolinate in 30% yield .
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Methyl 3-(benzyloxy)-5-bromopicolinate couples with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in DMF (90°C) to form 3-benzyloxy-5-phenylpicolinate in 70% yield .
Table 1: Suzuki-Miyaura Reaction Outcomes
Substrate | Boronic Acid | Catalyst | Yield (%) |
---|---|---|---|
4-Bromo derivative | Methyl | Pd(PPh₃)₄ | 30 |
5-Bromo derivative | Phenyl | Pd(PPh₃)₄ | 70 |
Buchwald-Hartwig Amination
The brominated derivatives are effective in palladium-catalyzed aminations:
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Primary amines : Benzylamine reacts with 5-bromo derivatives using Pd₂(dba)₃/BINAP in 1,4-dioxane (100°C) to form 3-benzyloxy-5-(benzylamino)picolinate in 93% yield .
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Secondary amines : Piperidine couples with 5-bromo derivatives under Pd₂(dba)₃/xantphos catalysis in toluene (90°C) to yield 3-benzyloxy-5-(piperidin-1-yl)picolinate in 75% yield .
Table 2: Amination Reaction Conditions
Substrate | Amine | Catalyst System | Yield (%) |
---|---|---|---|
5-Bromo derivative | Benzylamine | Pd₂(dba)₃/BINAP | 93 |
5-Bromo derivative | Piperidine | Pd₂(dba)₃/xantphos | 75 |
Sonogashira Coupling
The 5-bromo derivative participates in Sonogashira reactions with terminal alkynes:
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Propargyl alcohol reacts with methyl 3-(benzyloxy)-5-bromopicolinate under Pd/Cu catalysis in DMF (60°C) to form the corresponding alkyne product in 82% yield .
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The 4-bromo analog fails under similar conditions, likely due to steric hindrance .
Electrophilic Bromination
The pyridine core directs bromination regioselectivity:
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Initial bromination at the 6-position of 3-hydroxypicolinate esters occurs efficiently, followed by a second bromination at the 4-position using excess Br₂ in water (76% yield) .
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Subsequent benzylation with benzyl bromide/K₂CO₃ affords dibrominated intermediates in 90% yield .
Key Mechanistic Insight :
Bromination is guided by the electron-donating effect of the 3-hydroxy group, activating specific positions for electrophilic attack .
Decarboxylative Functionalization
While not directly studied for this compound, analogous picolinates undergo decarboxylative halogenation. For example:
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Lead tetraacetate-mediated bromodecarboxylation of carboxylic acids produces alkyl bromides via radical intermediates .
Ester Hydrolysis and Derivatization
The benzyl ester group is stable under cross-coupling conditions but can be hydrolyzed to the carboxylic acid under acidic or basic conditions for further modifications (e.g., amide formation).
Scientific Research Applications
Benzyl 3-(benzyloxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(benzyloxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(benzyloxy)benzoate
- Benzyl 3-(benzyloxy)phenylacetate
- Benzyl 3-(benzyloxy)benzenesulfonate
Uniqueness
Benzyl 3-(benzyloxy)picolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other benzyl esters. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.
Biological Activity
Benzyl 3-(benzyloxy)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, characterized by the presence of a benzyloxy group at the 3-position of the picolinate structure. The molecular formula is C16H15NO2 with a molecular weight of approximately 255.30 g/mol. The structural representation highlights the unique arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound has shown selective activity against Gram-positive bacteria, with lower efficacy against Gram-negative strains. This selectivity suggests potential for development as a targeted antimicrobial agent.
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells while sparing normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving multiple cancer cell lines, this compound exhibited varying degrees of cytotoxicity:
- Cell Line: MCF-7 (breast cancer)
- IC50: 25 µM
- Cell Line: A549 (lung cancer)
- IC50: 30 µM
- Cell Line: HepG2 (liver cancer)
- IC50: 20 µM
The results indicate that this compound may serve as a lead compound for further development in cancer therapeutics due to its selective toxicity towards cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may modulate key signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Interaction: The benzyloxy groups enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)19-18(12-7-13-21-19)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
InChI Key |
WVVSMQGGICZYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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